Tetralithium guanosine triphosphate

G protein GPCR Hydrolysis

Choose Tetralithium guanosine triphosphate for experiments requiring sustained G-protein activation. Unlike hydrolysable GTP sodium salts, this non-hydrolyzable analog resists GTPase degradation, locking Gα subunits in an active state essential for [35S]GTPγS binding assays, X-ray crystallography, and cryo-EM studies. The tetralithium salt offers superior solubility (~100 mg/mL) and stability compared to sodium salt forms. Ideal for drug target validation and structural biology. Ensure reproducible results—select the definitive hydrolysis-resistant GTP analog.

Molecular Formula C10H12Li4N5O14P3
Molecular Weight 547.0 g/mol
CAS No. 116912-60-8
Cat. No. B12749516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetralithium guanosine triphosphate
CAS116912-60-8
Molecular FormulaC10H12Li4N5O14P3
Molecular Weight547.0 g/mol
Structural Identifiers
SMILES[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N=C(NC2=O)N
InChIInChI=1S/C10H16N5O14P3.4Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;;;/q;4*+1/p-4/t3-,5-,6-,9-;;;;/m1..../s1
InChIKeyGWNNTMMGWQMBFN-ZVQJTLEUSA-J
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetralithium Guanosine Triphosphate (CAS 116912-60-8): Sourcing Guide for a Non-Hydrolyzable GTP Analog


Tetralithium guanosine triphosphate, identified by CAS Registry Number 116912-60-8 , is a non-hydrolyzable, non-radioactive analog of the endogenous nucleotide guanosine triphosphate (GTP) . It functions as a potent activator of guanine nucleotide-binding proteins (G proteins) and is a critical tool for investigating signal transduction pathways . This compound is structurally characterized by a purine base (guanine) linked to a ribose sugar and a triphosphate moiety, stabilized as a tetralithium salt with the molecular formula C10H12Li4N5O14P3 and a monoisotopic mass of approximately 547 Da .

Why Generic GTP Sodium Salts Are Inadequate Replacements for Tetralithium Guanosine Triphosphate


Substituting tetralithium guanosine triphosphate with a common GTP sodium salt can lead to experimental failure due to a fundamental difference in hydrolytic stability. In biological systems, GTP is rapidly hydrolyzed by intrinsic GTPase activity, which limits the duration of activated states for G proteins . The tetralithium form of this specific analog is engineered to resist this enzymatic degradation, enabling sustained activation . Conversely, standard GTP sodium salts are fully hydrolysable substrates, leading to transient signals and preventing the accumulation of the activated protein complex necessary for many downstream analyses such as crystallography or binding assays . Therefore, the choice between these compounds is not a simple matter of cost or availability but a direct determinant of the experimental outcome's validity.

Quantitative Differentiation Evidence: Tetralithium Guanosine Triphosphate vs. Sodium and Analog Comparators


Enzymatic Hydrolysis Resistance: Tetralithium GTP Analog vs. Sodium GTP

The primary differentiation for tetralithium guanosine triphosphate (GTPγS) is its functional non-hydrolyzability. While unmodified GTP sodium salts are efficient substrates for GTPases and are rapidly hydrolyzed, the tetralithium form of this analog is resistant to hydrolysis . In experimental terms, this means the tetralithium form is not consumed by the reaction it initiates, providing a stable, prolonged signal. .

G protein GPCR Hydrolysis Assay development

Sustained G Protein Activation by Tetralithium GTPγS in Signaling Assays

The consequence of hydrolysis resistance is the induction of a sustained, irreversible activation of G proteins. Tetralithium GTPγS binds to the alpha subunit of G proteins and locks them in an active, GTP-bound state, which is a necessary condition for downstream functional studies . In contrast, the hydrolysable GTP sodium salt provides only a transient activation that is quickly terminated by the intrinsic GTPase activity of the G protein . This sustained activation allows for the accumulation of downstream effectors and facilitates experimental measurement of long-term cellular responses.

G protein GPCR Cell signaling Proliferation

Water Solubility Comparison: Tetralithium GTP vs. Sodium GTP

The counterion influences the physicochemical properties of the nucleotide, which can impact its handling and utility in aqueous biochemical systems. The tetralithium salt of GTPγS exhibits high aqueous solubility, reported as soluble in water up to 100 mg/mL . This is notably superior to the solubility of the common GTP sodium salt, which is reported as being soluble in water at 50 mg/mL . The enhanced solubility of the lithium salt can be advantageous for preparing concentrated stock solutions and minimizing the volume of vehicle introduced into sensitive experimental systems.

Solubility Formulation Assay buffer Nucleotide

Stability Enhancement of Lithium Salt vs. Sodium Salt Formulations

The choice of counterion also affects the long-term chemical stability of nucleotide preparations. Vendor technical notes and material descriptions for lithium salt forms of guanosine triphosphate indicate enhanced stability compared to their sodium salt counterparts [1]. Specifically, a vendor description for a related GTP lithium salt notes that 'Stability is much better than sodium salt' [1]. This improved stability can translate to a longer shelf life, reduced batch-to-batch variability, and greater experimental reproducibility for long-term projects or for facilities that procure reagents in bulk.

Stability Storage Reagent quality Nucleotide

Utility in Quantitative G Protein Binding Assays

The non-hydrolyzable nature of tetralithium GTPγS is fundamental to its utility in radioligand binding assays. The widely used [35S]GTPγS binding assay is a standard method to measure functional coupling between G protein-coupled receptors (GPCRs) and their cognate G proteins . This assay relies on the irreversible, stable binding of the non-hydrolyzable GTP analog to the Gα subunit, which allows for quantification of the activated state . Hydrolysable GTP or analogs from other salt forms would not provide a stable binding signal and are unsuitable for this core pharmacological assay.

GPCR Binding assay G protein Pharmacology Radioligand

Optimal Scientific and Industrial Applications for Tetralithium Guanosine Triphosphate


Functional Characterization of G Protein-Coupled Receptors (GPCRs) and G Proteins

Tetralithium GTPγS is the definitive reagent for assays requiring the sustained activation of G proteins, such as in the [35S]GTPγS binding assay . Its non-hydrolyzable nature ensures that the Gα subunit remains locked in an active state, allowing for the quantification of receptor-ligand efficacy and the study of signal transduction mechanisms without the confounding variable of rapid nucleotide turnover . This is a critical application in academic and pharmaceutical research for drug target validation and lead optimization.

Stabilization of GTPase Active States for Structural Biology Studies

For structural biology applications such as X-ray crystallography or cryo-electron microscopy, trapping a protein in a single, homogeneous active conformation is essential. The non-hydrolyzable tetralithium GTPγS is used to stabilize small GTPases (e.g., Ras, Rho, Rab) and heterotrimeric G proteins in their GTP-bound form . This allows researchers to determine high-resolution structures of these key signaling proteins in their 'on' state, providing mechanistic insights that are unattainable with hydrolysable GTP sodium salts .

In Vitro RNA Transcription and Nucleotide-Dependent Enzyme Assays

As a GTP analog, the lithium salt form is also applicable as a substrate in specific enzymatic reactions. It is suitable for in vitro RNA transcription applications , where its resistance to hydrolysis may be advantageous for maintaining substrate concentrations in long-duration reactions. Furthermore, its enhanced solubility (100 mg/mL) compared to the sodium salt makes it a practical choice for preparing concentrated stock solutions used in cell-free protein expression systems and other high-yield enzymatic syntheses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetralithium guanosine triphosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.